

Spectroscopic Profile of N-(pyridin-2-ylmethyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: *N*-(pyridin-2-ylmethyl)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(pyridin-2-ylmethyl)aniline**, a molecule of interest in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(pyridin-2-ylmethyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **N-(pyridin-2-ylmethyl)aniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.58	d, J = 4.0 Hz	1H	Pyridinyl-H6
7.64	t, J = 7.7 Hz	1H	Pyridinyl-H4
7.34	d, J = 7.7 Hz	1H	Pyridinyl-H3
7.18	t, J = 7.3 Hz	3H	Aniliny-H, Pyridinyl-H5
6.79 – 6.60	m	3H	Aniliny-H
4.46	s	2H	Methylene (-CH ₂ -)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for **N-(pyridin-2-ylmethyl)aniline**

Chemical Shift (δ) ppm	Assignment
158.58	Pyridinyl-C2
149.23	Pyridinyl-C6
147.93	Aniliny-C1
136.71	Pyridinyl-C4
129.30	Aniliny-C3/C5
122.15	Pyridinyl-C3
121.63	Pyridinyl-C5
117.61	Aniliny-C4
113.08	Aniliny-C2/C6
49.32	Methylene (-CH ₂ -)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **N-(pyridin-2-ylmethyl)aniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3386.90	Strong, Broad	N-H Stretch
1597.51	Strong	C=C Aromatic Stretch
1264.76	Medium	C-N Aromatic Stretch

Mass Spectrometry (MS)

While specific experimental mass spectrometry data for **N-(pyridin-2-ylmethyl)aniline** was not available in the searched literature, data for its isomer, N-(pyridin-4-ylmethyl)aniline, provides valuable insight into its expected fragmentation pattern. The molecular weight of **N-(pyridin-2-ylmethyl)aniline** is 184.24 g/mol .

Table 4: Predicted Mass Spectrometry Data for **N-(pyridin-2-ylmethyl)aniline**

m/z	Predicted Fragment
184	[M] ⁺ (Molecular Ion)
106	[C ₆ H ₅ NHCH ₂] ⁺
92	[C ₅ H ₄ NCH ₂] ⁺
78	[C ₆ H ₅] ⁺
77	[C ₅ H ₄ N] ⁺

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer. The sample of **N-(pyridin-2-ylmethyl)aniline** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to

encompass the expected chemical shift range for aromatic and aliphatic protons. For ^{13}C NMR, a proton-decoupled sequence was utilized to simplify the spectrum.

Infrared (IR) Spectroscopy

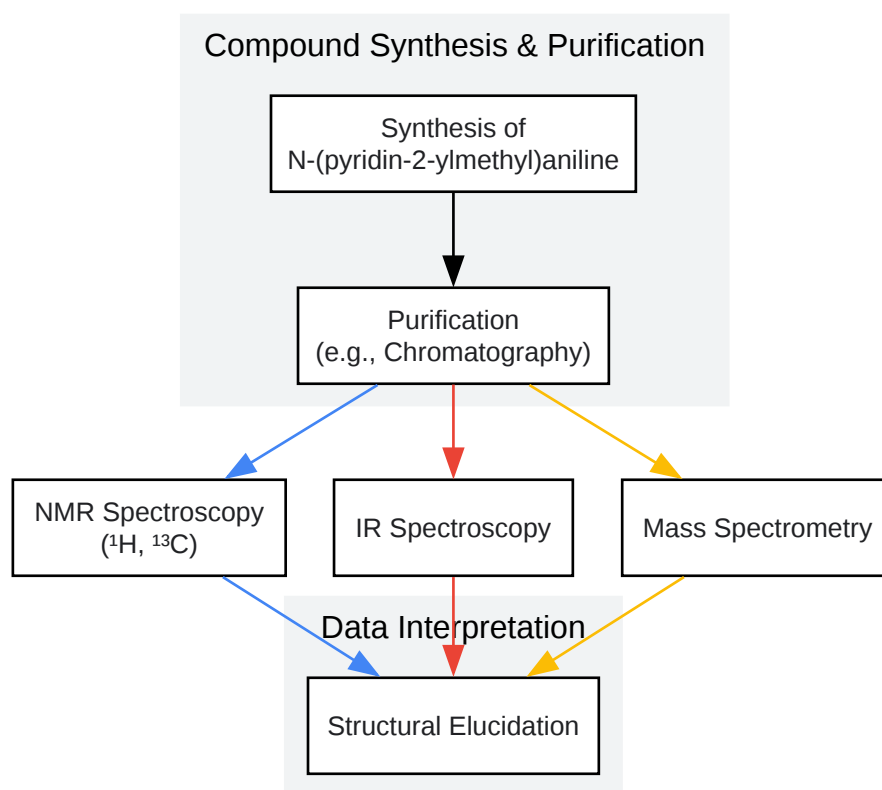
Fourier-transform infrared (FT-IR) spectra were recorded on an FT-IR spectrometer. A small amount of the neat liquid sample of **N-(pyridin-2-ylmethyl)aniline** was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-(pyridin-2-ylmethyl)aniline**.



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Caption: Workflow for Spectroscopic Analysis.

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